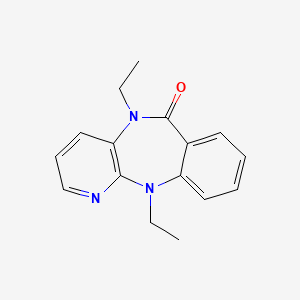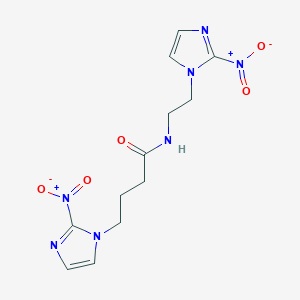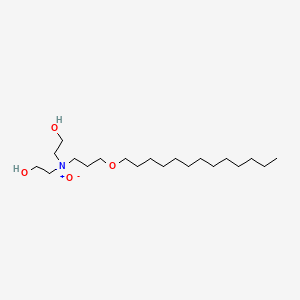
2,2'-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide is a chemical compound with the molecular formula C({20})H({43})NO(_{4}). It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound features a long hydrophobic tail and a hydrophilic head, which allows it to reduce surface tension in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable amine with a tridecyloxypropyl halide under basic conditions. This reaction forms the intermediate 3-(Tridecyloxy)propylamine.
Condensation: The intermediate is then reacted with ethylene oxide to form 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol.
Oxidation: Finally, the bisethanol compound is oxidized using an oxidizing agent such as hydrogen peroxide to form the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced back to its amine form using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Further oxidized N-oxide derivatives.
Reduction: 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and as a detergent in protein purification.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in formulations of cleaning agents, emulsifiers, and dispersants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This property is crucial in applications like emulsification and solubilization of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-((3-(Dodecyloxy)propyl)imino)bisethanol N-oxide
- 2,2’-((3-(Tetradecyloxy)propyl)imino)bisethanol N-oxide
Uniqueness
Compared to its analogs, 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide has a longer hydrophobic tail, which can enhance its surfactant properties. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities.
Propriétés
Numéro CAS |
83875-88-1 |
|---|---|
Formule moléculaire |
C20H43NO4 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)-3-tridecoxypropan-1-amine oxide |
InChI |
InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-25-20-13-14-21(24,15-17-22)16-18-23/h22-23H,2-20H2,1H3 |
Clé InChI |
CFPWTAHHRGNYHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOCCC[N+](CCO)(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




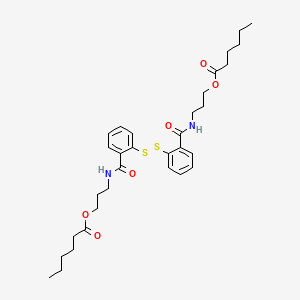

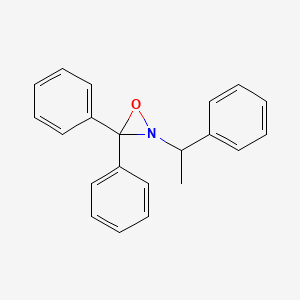
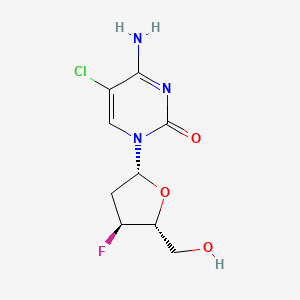
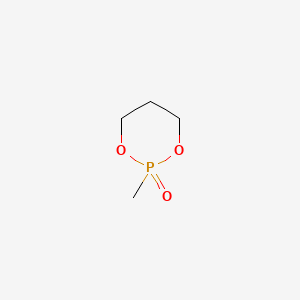
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

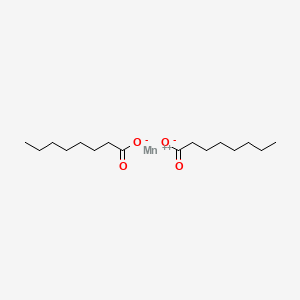
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)

